Laurycolactone A
Overview
Description
Laurycolactone A is a natural product from Eurycoma longifolia Jack . It is a quassinoid with a C18 basic skeleton . It can be isolated from the roots of Eurycoma longifolia Jack .
Synthesis Analysis
The synthesis of this compound involves biotechnology and extraction optimization for best yields and recovery . Novel extraction methods, such as green techniques, are used for the extraction of Eurycoma longifolia bioactives .
Molecular Structure Analysis
This compound has a molecular weight of 318.4 g/mol and a chemical formula of C18H22O5 . Its structure includes a C18 basic skeleton .
Chemical Reactions Analysis
This compound is a quassinoid with a C18 basic skeleton . More detailed information about its chemical reactions was not found in the search results.
Physical And Chemical Properties Analysis
This compound is a crystalline compound . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 318.4 g/mol and a chemical formula of C18H22O5 .
Scientific Research Applications
Structure and Isolation : Laurycolactone A, along with Laurycolactone B, are quassinoids with a C18 basic skeleton isolated from Eurycoma longifolia. These structures have been established by spectral means and confirmed by X-ray diffraction analysis (Nguyen-ngoc-Suong et al., 1982).
Identification in Eurycoma longifolia : Additional research has identified laurycolactone B and eurycomalactone in Eurycoma longifolia, highlighting the variety of quassinoids present in the plant (Hooi Hoon Ang et al., 2002).
Qualitative and Quantitative Assessment : A selective HPLC-DAD/ELSD method was developed for assessing commercially available Eurycoma longifolia products, including for compounds like this compound. This method ensures the authenticity and concentration of the compound in various products (B. Mutschlechner et al., 2018).
Medicinal Uses of Eurycoma longifolia : Eurycoma longifolia, containing compounds like this compound, is used traditionally for treating sexual dysfunctions, malaria, and other conditions. Its efficacy is attributed to various bioactive compounds, including quassinoids like this compound (S. Rehman et al., 2016).
Chemical Constituents Study : Another study on Eurycoma longifolia identified this compound as one of its chemical constituents, providing further evidence of its presence and potential importance (Li Xian, 2011).
Fungal Activity : Research on lauric acid, closely related to this compound, has shown antifungal activity against plant pathogenic fungi, suggesting potential agricultural applications (D. Walters et al., 2003).
Mechanism of Action
Mode of Action
Quassinoids, the class of compounds to which laurycolactone a belongs, are known to interact with various molecular targets and induce changes in cellular processes .
Biochemical Pathways
Quassinoids are known to affect several molecular targets and pathways, such as phosphoinositide 3-kinase/akt/mammalian target of rapamycin, p53, nuclear factor-κb, and p38 . They are also involved in caspase-mediated apoptosis and mitogen-activated protein kinase-associated inflammatory pathways .
Result of Action
Quassinoids are known for their diverse pharmacological properties, including anti-cancer, hepatoprotective, anti-inflammatory, and neuroprotective effects .
Action Environment
The extraction methods and conditions can significantly affect the yield and concentration of bioactive compounds from eurycoma longifolia .
properties
IUPAC Name |
(1S,2R,5S,9S,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5,8-9,12-15,21H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYBZQLVYRBSPT-ZICNYRAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC4=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC4=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234898 | |
Record name | Laurycolactone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85643-76-1 | |
Record name | Laurycolactone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laurycolactone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Laurycolactone A and where is it found?
A1: this compound is a C18 quassinoid [] found in Eurycoma longifolia Jack, a plant traditionally used in Southeast Asia for its medicinal properties [, , ].
Q2: What other compounds are commonly found alongside this compound in Eurycoma longifolia?
A2: Eurycoma longifolia contains a diverse array of phytochemicals. In addition to this compound, researchers have identified other quassinoids like eurycomanone, 13a(21)-epoxyeurycomanone, longilactone14, 15s-dihydroxyklaineanone, 6a-hydroxyeurycomalactone, eurycomalide B, and laurycolactone B []. Alkaloids like scopoletin, 9-methoxycanthin-6-one, 7-methoxy-β-carbolin-1-propionic acid, and 7-methoxyinfractin have also been isolated [].
Q3: Has the structure of this compound been confirmed?
A3: Yes, the structure of this compound, along with its closely related compound Laurycolactone B, was elucidated and confirmed using X-ray analysis [].
Q4: Are there any studies investigating the extraction of this compound from Eurycoma longifolia?
A4: While specific research on this compound extraction is limited, a study explored accelerated aqueous extraction of various bioactive compounds from Eurycoma longifolia, including this compound []. The research optimized extraction parameters like temperature and time to efficiently isolate these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.